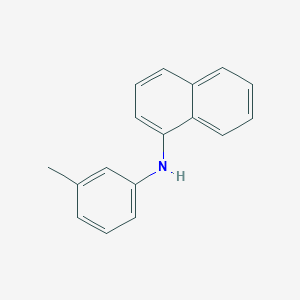

N-alpha-Naphthyl-M-tolyl-amine

Description

BenchChem offers high-quality N-alpha-Naphthyl-M-tolyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-Naphthyl-M-tolyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63350-97-0 |

|---|---|

Molecular Formula |

C17H15N |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-(3-methylphenyl)naphthalen-1-amine |

InChI |

InChI=1S/C17H15N/c1-13-6-4-9-15(12-13)18-17-11-5-8-14-7-2-3-10-16(14)17/h2-12,18H,1H3 |

InChI Key |

VWNCIFGADVGFBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-alpha-Naphthyl-M-tolyl-amine: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alpha-Naphthyl-M-tolyl-amine, systematically known as N-(1-naphthyl)-m-toluidine, is a secondary aromatic amine possessing a unique molecular architecture that combines the steric bulk of a naphthalene ring with the electronic properties of a tolyl group. This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications, with a particular focus on its role as an antioxidant and a precursor in organic synthesis. Drawing upon established principles of aromatic amine chemistry, this document aims to equip researchers and professionals in drug development and materials science with the critical knowledge required for the effective utilization and further investigation of this compound.

Introduction

Diarylamines are a class of organic compounds that have found extensive applications in various industrial and scientific fields. Their utility stems from the electronic and steric properties conferred by the two aryl groups attached to a central nitrogen atom. These properties make them valuable as antioxidants, dye intermediates, and building blocks in medicinal chemistry.[1] N-alpha-Naphthyl-M-tolyl-amine, a member of this family, presents an intriguing combination of a naphthyl and a tolyl moiety, suggesting a nuanced reactivity and application profile. This guide will delve into the core characteristics of this molecule, providing a foundational understanding for its exploration in research and development.

Physicochemical Properties

While specific experimental data for N-(1-naphthyl)-m-toluidine is not widely available in public literature, its properties can be reliably inferred from the well-characterized parent molecules, 1-naphthylamine and m-toluidine, as well as structurally similar secondary aromatic amines like N-methyl-m-toluidine.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted/Comparative Value for N-(1-naphthyl)-m-toluidine | Reference Data: m-Toluidine | Reference Data: N-Methyl-m-toluidine |

| Molecular Formula | C₁₇H₁₅N | C₇H₉N | C₈H₁₁N |

| Molecular Weight | 233.31 g/mol | 107.15 g/mol [2] | 121.18 g/mol [3] |

| Appearance | Expected to be a solid at room temperature, possibly crystalline. Color may range from off-white to brownish, darkening upon exposure to air and light. | Colorless to light-yellow liquid[4] | Light orange to yellow to green clear liquid[3] |

| Melting Point | Estimated to be higher than m-toluidine (-30 °C) and likely a solid at room temperature. | -30 °C[2] | -10.08 °C (estimate)[3] |

| Boiling Point | Expected to be significantly higher than m-toluidine (203-204 °C) and N-methyl-m-toluidine (207 °C) due to increased molecular weight and surface area. | 203-204 °C[2] | 207 °C[5] |

| Solubility | Predicted to be poorly soluble in water, but soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons. | Slightly soluble in water; soluble in alcohol or ether.[2] | Insoluble in water.[3] |

| pKa | Expected to be a weak base, with a pKa value similar to other aromatic amines. | 4.73 (at 25℃)[2] | 5.00 ± 0.25 (Predicted)[3] |

The introduction of the bulky naphthyl group is expected to increase the melting and boiling points compared to its smaller analogues. The solubility profile is anticipated to follow the trend of "like dissolves like," with good solubility in nonpolar and polar aprotic solvents.

Synthesis and Reactivity

The synthesis of N-(1-naphthyl)-m-toluidine can be achieved through established methods for the formation of C-N bonds, primarily the Buchwald-Hartwig amination and the Ullmann condensation.

Synthesis Methodologies

a) Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the synthesis of aryl amines.[6] The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.

-

Reaction Scheme: 1-Bromonaphthalene + m-toluidine --(Pd catalyst, Ligand, Base)--> N-(1-naphthyl)-m-toluidine

-

Key Reagents and Conditions:

-

Palladium Catalyst: Pd₂(dba)₃, Pd(OAc)₂

-

Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos is crucial for catalytic activity.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly employed.

-

Temperature: Reactions are typically run at elevated temperatures (80-120 °C) under an inert atmosphere.

-

b) Ullmann Condensation:

The Ullmann condensation is a classical copper-catalyzed method for the formation of diarylamines.[7] While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a valuable synthetic tool.

-

Reaction Scheme: 1-Iodonaphthalene + m-toluidine --(Cu catalyst, Base, Ligand)--> N-(1-naphthyl)-m-toluidine

-

Key Reagents and Conditions:

-

Copper Catalyst: Copper(I) salts such as CuI or Cu₂O are commonly used.

-

Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required.

-

Ligand: The use of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly improve the reaction efficiency and lower the required temperature.[8]

-

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.

-

Temperature: Traditionally, high temperatures (150-200 °C) are necessary, although the use of ligands can sometimes allow for milder conditions.

-

Figure 1: Key synthetic routes to N-(1-naphthyl)-m-toluidine.

Chemical Reactivity

As a secondary aromatic amine, N-(1-naphthyl)-m-toluidine is expected to exhibit reactivity characteristic of this functional group. The lone pair of electrons on the nitrogen atom is delocalized into both aromatic rings, which influences its basicity and nucleophilicity. The nitrogen atom can be a site for further substitution reactions. The aromatic rings can undergo electrophilic substitution, with the position of substitution being directed by the amino and methyl groups.

Potential Applications

The unique structure of N-(1-naphthyl)-m-toluidine suggests its utility in several areas, most notably as an antioxidant and as an intermediate in the synthesis of more complex molecules.

Antioxidant Properties

Aromatic amines are well-known for their ability to act as radical scavengers, making them effective antioxidants.[9] They function by donating a hydrogen atom from the N-H bond to a radical, thereby neutralizing it and preventing the propagation of oxidative chain reactions.[10] The resulting nitrogen-centered radical is stabilized by resonance delocalization over the aromatic rings. The presence of the electron-donating methyl group on the tolyl ring is expected to enhance the antioxidant activity of N-(1-naphthyl)-m-toluidine.

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. m-Toluidine | 108-44-1 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. M-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. N-Methyl-m-toluidine | 696-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of N-(1-Naphthyl)-m-toluidine

Introduction: The Significance of Diaryl-amines

Diarylamines are a critical class of organic compounds characterized by a nitrogen atom bonded to two aryl groups. This structural motif is a cornerstone in various fields, including materials science, pharmaceuticals, and agrochemicals. Their unique electronic properties, arising from the delocalization of the nitrogen lone pair across two aromatic systems, make them valuable as antioxidants, dye precursors, and building blocks for complex organic materials such as organic light-emitting diodes (OLEDs) and scintillators.[1]

This guide provides a comprehensive overview of the synthesis and characterization of a specific diarylamine, N-(1-naphthyl)-m-toluidine (also known as N-alpha-Naphthyl-M-tolyl-amine). We will delve into modern synthetic methodologies, focusing on the principles that govern reaction efficiency and selectivity. Furthermore, we will detail the analytical techniques required to unequivocally confirm the structure and purity of the synthesized product, ensuring its suitability for downstream applications. This document is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical grounding and practical, field-proven protocols.

Synthetic Strategy: Transition Metal-Catalyzed N-Arylation

The formation of the C-N bond between two aryl groups is a challenging transformation that often requires catalytic activation. While classical methods like the Ullmann condensation have been historically significant, they typically demand harsh reaction conditions, such as high temperatures and the use of stoichiometric copper.[2][3] In modern organic synthesis, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a more versatile and efficient alternative for constructing diarylamines.[4][5]

Causality of Method Selection: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is selected for this synthesis due to its broad substrate scope, high functional group tolerance, and milder reaction conditions compared to traditional methods. The reaction mechanism involves a catalytic cycle with a palladium complex, which facilitates the coupling of an aryl halide (or triflate) with an amine.

The key to the success of this reaction lies in the choice of the palladium precursor, the phosphine ligand, and the base. The ligand stabilizes the palladium center and facilitates the crucial steps of oxidative addition and reductive elimination. The base is required to deprotonate the amine, generating the active nucleophile, and to neutralize the hydrogen halide produced during the reaction.

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig catalytic cycle for diarylamine synthesis.

Detailed Experimental Protocol: Synthesis of N-(1-Naphthyl)-m-toluidine

This protocol is a self-validating system; successful synthesis followed by the characterization outlined in Section 3.0 confirms the procedure's efficacy.

Materials and Reagents:

-

1-Bromonaphthalene (1.0 eq)

-

m-Toluidine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq).

-

Addition of Reactants: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 eq) and m-toluidine (1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.[6] Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(1-naphthyl)-m-toluidine as a solid or viscous oil.

Characterization and Structural Validation

Unequivocal characterization is essential to confirm the identity and purity of the synthesized N-(1-naphthyl)-m-toluidine. A combination of spectroscopic techniques provides a comprehensive structural analysis.[7]

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the target compound. This data serves as a benchmark for validating the experimental results.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | 7.0-8.2 ppm (m, aromatic protons), ~5.5-6.5 ppm (br s, N-H proton), ~2.3 ppm (s, methyl protons) |

| ¹³C NMR | Chemical Shift (δ) | 110-150 ppm (aromatic carbons), ~21 ppm (methyl carbon) |

| FT-IR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ (N-H stretch), 3000-3100 cm⁻¹ (Aromatic C-H stretch), ~1600 cm⁻¹ (C=C stretch), ~1300 cm⁻¹ (C-N stretch) |

| Mass Spec. (HRMS) | m/z | Calculated [M+H]⁺ for C₁₇H₁₅N, Expected: ~234.1283 |

Analysis of Spectroscopic Results

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[8][9] The ¹H NMR spectrum should show a complex multiplet in the aromatic region corresponding to the protons on both the naphthyl and tolyl rings. A singlet with an integration of three protons around 2.3 ppm confirms the presence of the methyl group. The N-H proton typically appears as a broad singlet, the chemical shift of which can be concentration-dependent. The ¹³C NMR spectrum will display a number of signals in the aromatic region and a characteristic signal for the methyl carbon.[10]

-

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present. For N-(1-naphthyl)-m-toluidine, a key diagnostic peak is the N-H stretching vibration, which is characteristic of a secondary amine and typically appears as a single, relatively sharp band around 3400 cm⁻¹.[11][12] This helps to distinguish it from a primary amine, which would show two N-H stretching bands.[13] The presence of aromatic C-H and C=C stretching vibrations further confirms the structure.[14]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.[15][16] The observation of the molecular ion peak (or [M+H]⁺ in ESI) corresponding to the calculated exact mass provides strong evidence for the successful synthesis of the target compound.

Diagram 2: General Characterization Workflow

Caption: Workflow for purification and structural validation.

Safety and Handling

As with any chemical synthesis, proper safety precautions are paramount.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[17]

-

Handling: The starting materials and the final product should be handled in a well-ventilated fume hood.[18][19] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[20]

-

Reagents: Palladium catalysts are toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Toluene is a flammable solvent. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has outlined a robust and modern approach to the synthesis of N-(1-naphthyl)-m-toluidine via the Buchwald-Hartwig amination. The rationale for the chosen methodology was explained, emphasizing its advantages in terms of efficiency and reaction conditions. A detailed, step-by-step protocol for synthesis and purification was provided. Furthermore, a comprehensive characterization workflow employing NMR, FT-IR, and mass spectrometry was detailed to ensure the structural integrity and purity of the final product. By following these guidelines, researchers can confidently synthesize and validate this and similar diarylamine compounds for a wide range of applications in science and industry.

References

- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.

- US1451666A - Production of alpha-naphthylamine - Google Patents.

-

Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC - NIH. Available at: [Link]

-

Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC. Available at: [Link]

-

N-(1-Naphthyl)ethylenediamine - Wikipedia. Available at: [Link]

-

An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide from m-Toluic Acid . Available at: [Link]

-

Diarylamine Synthesis via Desulfinylative Smiles Rearrangement | Organic Letters. Available at: [Link]

-

Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - ACS Publications. Available at: [Link]

-

1-Naphthylamine - SAFETY DATA SHEET - PENTA. Available at: [Link]

-

IR: amines . Available at: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. Available at: [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

-

Anthracene - Wikipedia. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. Available at: [Link]

-

Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - Frontiers. Available at: [Link]

-

Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. Available at: [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR . Available at: [Link]

-

(PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones . Available at: [Link]

-

FTIR spectrum of secondary amine N, N'-(1,4-phenylenebis(methylene))... - ResearchGate. Available at: [Link]

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available at: [Link]

-

Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC - NIH. Available at: [Link]

-

Solvent dependent bioactivity and spectroscopic characterization of neovestitol from Nigerian propolis using experimental and computational methods - PMC. Available at: [Link]

-

CAS 1111667-20-9 | N-Phenyl-N-(m-tolyl)naphthalen-1-amine - Hoffman Fine Chemicals. Available at: [Link]

-

Spectroscopy in Characterization of Materials—Developments - MDPI. Available at: [Link]

- US3172874A - Polysilylureas and method for making same - Google Patents.

-

On-surface synthesis – Ullmann coupling reactions on N-heterocyclic carbene functionalized gold nanoparticles - Nanoscale (RSC Publishing). Available at: [Link]

Sources

- 1. Anthracene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of N-alpha-Naphthyl-M-tolyl-amine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-alpha-Naphthyl-M-tolyl-amine (N-(1-naphthyl)-m-toluidine), a significant molecule in materials science and chemical synthesis. We delve into the core spectroscopic techniques essential for its structural elucidation and quality control: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is structured to provide researchers, scientists, and drug development professionals with not only the spectral data but also the underlying principles, detailed experimental protocols, and in-depth interpretation. The causality behind experimental choices is explained, and all methodologies are presented as self-validating systems to ensure scientific integrity.

Introduction and Molecular Structure

N-alpha-Naphthyl-M-tolyl-amine is an aromatic amine containing a naphthyl group and a tolyl group linked by a secondary amine. This structure, rich in aromaticity and possessing a key N-H bond, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its chemical behavior in various applications.

Molecular Structure:

-

Formula: C₁₇H₁₅N

-

Molecular Weight: 233.31 g/mol [1]

-

Key Features:

-

Naphthyl Group: A bicyclic aromatic system.

-

Tolyl Group: A benzene ring substituted with a methyl group.

-

Secondary Amine: An N-H bond connecting the two aromatic moieties.

-

This guide will systematically explore the signals generated by these features across different spectroscopic platforms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Theoretical Principles

NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating two energy states. By applying a radiofrequency (RF) pulse, the nuclei can be excited from the lower to the higher energy state. The frequency required for this transition (the resonance frequency) is highly sensitive to the local electronic environment of the nucleus. This sensitivity, known as the chemical shift (δ), allows us to distinguish between different atoms within a molecule.

Experimental Protocol: Acquiring NMR Spectra

The following protocol outlines a self-validating system for obtaining high-quality NMR data. The choice of a deuterated solvent is critical; it must dissolve the analyte without producing large solvent signals that would obscure the analyte's peaks. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of N-alpha-Naphthyl-M-tolyl-amine.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer's spinner turbine and place it into the magnet.[2]

-

Load a standard set of acquisition parameters for the desired nucleus (¹H or ¹³C).[3] Modern spectrometers often have pre-defined experiments.[4]

-

Ensure the instrument is locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[3]

-

¹³C NMR: Acquire the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required. Proton decoupling is used to simplify the spectrum and enhance signal intensity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Data and Interpretation

While a specific, verified spectrum for N-alpha-Naphthyl-M-tolyl-amine is not publicly available in the search results, we can predict the expected chemical shifts based on the analysis of its constituent parts: the naphthyl group, the m-toluidine moiety, and related structures.[5][6][7][8]

Table 1: Predicted ¹H and ¹³C NMR Data for N-alpha-Naphthyl-M-tolyl-amine

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Aromatic Protons (Naphthyl & Tolyl) | 6.8 - 8.2 | 110 - 150 | Protons on aromatic rings typically resonate in this region. The exact shifts depend on their position relative to the amine and methyl groups. The naphthyl protons will likely be more downfield. |

| N-H Proton | 5.0 - 6.0 (broad) | N/A | The chemical shift of the amine proton is variable and the peak is often broad due to hydrogen bonding and exchange. |

| Methyl Protons (-CH₃) | ~2.3 | ~21 | The methyl group on the tolyl ring is a typical alkyl substituent on an aromatic ring.[5] |

| Quaternary Carbons (C-N, C-C) | N/A | 130 - 150 | Carbons directly attached to the nitrogen and the carbon bearing the methyl group will have distinct shifts in the aromatic region.[9][10] |

-

¹H NMR Interpretation: The spectrum is expected to show a complex multiplet pattern in the aromatic region (6.8-8.2 ppm) corresponding to the 11 aromatic protons. A singlet integrating to 3 protons around 2.3 ppm would confirm the methyl group. A broad singlet, whose integration corresponds to one proton, would be indicative of the N-H group.

-

¹³C NMR Interpretation: The spectrum would display 17 distinct signals, assuming no accidental overlap. The methyl carbon would appear upfield (~21 ppm). The remaining 16 signals in the aromatic region (110-150 ppm) would correspond to the carbons of the naphthyl and tolyl rings.[9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

Theoretical Principles

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. The frequency of vibration depends on the mass of the atoms in the bond, the bond strength, and the type of vibration. An FT-IR spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹), where specific peaks correspond to specific functional groups.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a popular sampling technique for solid powders and liquids because it requires minimal sample preparation.[11][12][13]

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean.[14]

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the N-alpha-Naphthyl-M-tolyl-amine powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[11][14]

-

Data Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleanup: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

FT-IR Workflow Diagram

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Data and Interpretation

The FT-IR spectrum provides a molecular fingerprint, with specific peaks confirming the presence of key functional groups.

Table 2: Expected FT-IR Absorption Bands for N-alpha-Naphthyl-M-tolyl-amine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3400 | N-H Stretch | Secondary Amine | This is a characteristic, moderately strong and sharp peak for secondary amines. |

| 3000 - 3100 | C-H Stretch | Aromatic (sp² C-H) | Absorption in this region confirms the presence of aromatic rings. |

| 2850 - 3000 | C-H Stretch | Aliphatic (sp³ C-H) | These peaks correspond to the stretching of the C-H bonds in the methyl group. |

| 1580 - 1620 | C=C Stretch | Aromatic Ring | Multiple sharp bands in this region are characteristic of aromatic ring skeletal vibrations. |

| 1250 - 1350 | C-N Stretch | Aromatic Amine | The stretching vibration of the C-N bond linking the aromatic rings. |

| 700 - 900 | C-H Bend (Out-of-plane) | Aromatic Ring | The pattern of these bands can sometimes give clues about the substitution pattern on the benzene rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, and it is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.[15]

Theoretical Principles

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions. When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower energy molecular orbital (e.g., a π bonding orbital) to a higher energy molecular orbital (e.g., a π* antibonding orbital). For highly conjugated molecules like N-alpha-Naphthyl-M-tolyl-amine, these π → π* transitions occur at longer wavelengths and are intense, making this technique highly effective.[16]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent that completely dissolves the sample. Ethanol or cyclohexane are common choices.

-

Sample Preparation: Prepare a dilute stock solution of N-alpha-Naphthyl-M-tolyl-amine with a known concentration. The concentration should be low enough to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-600 nm).

-

-

Blanking/Zeroing: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline or "zero" scan. This step is critical to subtract the absorbance of the solvent and the cuvette itself.

-

Sample Measurement:

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

The resulting spectrum will be a plot of absorbance versus wavelength (λ).

-

UV-Vis Workflow Diagram

Caption: Workflow for UV-Vis spectroscopic analysis.

Data and Interpretation

The extensive conjugation from the two aromatic systems will result in strong UV absorption.

Table 3: Expected UV-Vis Absorption Data for N-alpha-Naphthyl-M-tolyl-amine

| Parameter | Expected Value | Rationale |

| λmax (Maximum Wavelength) | 320 - 360 nm | The large conjugated π-system, including the naphthyl and phenyl rings bridged by the nitrogen atom, will cause a significant bathochromic (red) shift. Related aromatic amines and naphthyl derivatives show strong absorption in this region.[17][18] |

| Molar Absorptivity (ε) | High (>10,000 L mol⁻¹ cm⁻¹) | π → π* transitions in highly conjugated systems are typically very strong, leading to a high molar absorptivity coefficient. |

The UV-Vis spectrum is expected to show one or more strong absorption bands in the UVA region (320-400 nm). The exact position of λmax is sensitive to the solvent used. This spectrum is useful for quantitative analysis using the Beer-Lambert Law (A = εbc) and for monitoring reactions involving the chromophore.[16][19]

Conclusion

The collective application of NMR, FT-IR, and UV-Vis spectroscopy provides a robust and comprehensive characterization of N-alpha-Naphthyl-M-tolyl-amine. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the molecule. FT-IR spectroscopy validates the presence of key functional groups, particularly the N-H bond of the secondary amine and the aromatic rings. UV-Vis spectroscopy confirms the highly conjugated electronic nature of the compound. Together, these techniques form an essential analytical toolkit for any researcher or professional working with this molecule, ensuring its identity, purity, and structural integrity.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ejers. [Link]

-

Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Go up. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. HSEO. [Link]

-

ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... ResearchGate. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]

-

Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Scribd. [Link]

-

Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. [Link]

-

UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. [Link]

-

Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. epfl.ch [epfl.ch]

- 5. N,N-DIMETHYL-M-TOLUIDINE(121-72-2) 1H NMR spectrum [chemicalbook.com]

- 6. m-Toluidine(108-44-1) 1H NMR [m.chemicalbook.com]

- 7. N-METHYL-P-TOLUIDINE(623-08-5) 1H NMR [m.chemicalbook.com]

- 8. o-Toluidine(95-53-4) 13C NMR spectrum [chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. agilent.com [agilent.com]

- 12. jascoinc.com [jascoinc.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. eu-opensci.org [eu-opensci.org]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. longdom.org [longdom.org]

Crystal structure of N-alpha-Naphthyl-M-tolyl-amine

Technical Guide: Crystal Structure & Solid-State Characterization of -( -Naphthyl)- -Tolylamine[1][2]

Chemical Identity & Structural Profile[1][2][3][4][5]

| Parameter | Specification |

| IUPAC Name | |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 233.31 g/mol |

| CAS Registry | 63350-97-0 |

| Core Geometry | Twisted |

| Key Functional Group | Secondary Amine (Bridging) |

Molecular Conformation Logic

The crystal structure of

Synthesis & Purification Protocol

To obtain device-grade crystals suitable for X-ray diffraction (XRD) or charge-transport measurements, a high-purity synthesis via Buchwald-Hartwig amination is recommended over traditional Ullmann coupling due to milder conditions and higher selectivity.[1][2]

Reaction Pathway

The synthesis couples 1-bromonaphthalene with

Figure 1: Palladium-catalyzed synthesis pathway for high-purity isolation.

Detailed Protocol

-

Catalyst Prep: In a glovebox, mix

(2 mol%) and BINAP (3 mol%) in anhydrous toluene. Stir for 15 mins to form the active Pd-ligand complex.[1][2] -

Addition: Add 1-bromonaphthalene (1.0 eq),

-toluidine (1.2 eq), and -

Reaction: Reflux at 110°C under Argon for 18 hours. Monitor consumption of bromide via TLC (Hexane:Ethyl Acetate 10:1).[1][2]

-

Workup: Cool to RT, filter through a celite pad to remove Pd black.[1][2] Concentrate filtrate under reduced pressure.

-

Purification: Flash chromatography (Silica gel, Hexane/DCM gradient).[1][2]

-

Crystallization: Dissolve the pale yellow solid in minimal hot Ethanol. Add Hexane dropwise until turbidity appears.[1][2] Cool slowly to 4°C to grow single crystals.[1][2]

Crystallographic Characterization

The solid-state arrangement of

Predicted Unit Cell Parameters

Based on structural homology with

| Parameter | Typical Range (Homologs) | Structural Driver |

| Space Group | Centrosymmetric packing favored by aromatic stacking.[1][2] | |

| Z Value | 4 or 8 | Number of molecules per unit cell.[1][2] |

| N-C Bond Lengths | 1.38 – 1.42 Å | Indicates partial double-bond character (conjugation).[1][2] |

| C-N-C Angle | 124° – 128° |

Intermolecular Interactions & Packing

The performance of this material in electronics depends on the overlap of

-

-

-

N-H···

Interactions: The amine hydrogen often points toward the -

Steric Locking: The meta-methyl group restricts rotation in the solid state, reducing energetic disorder but increasing the volume per molecule in the unit cell.[1][2]

Figure 2: Logic flow of intermolecular packing forces and their impact on material properties.[1][2]

Functional Implications

Hole Transport Mechanism

In organic electronics, this material functions as a Hole Transport Layer (HTL).[1][2] The crystal structure dictates the "hopping" mechanism of holes (positive charges).[1][2]

-

Impact of Structure: The twisted structure breaks conjugation within the molecule, confining the HOMO orbital largely to the naphthalene moiety.[1][2] This means charge transport relies heavily on intermolecular overlap.[1][2] The meta-substitution maintains amorphous stability, preventing the grain boundaries that plague highly crystalline films.[1][2]

Antioxidant Activity

As an antioxidant (e.g., in lubricants), the N-H bond dissociation energy (BDE) is key.[1][2]

Experimental Validation Protocols

To confirm the specific structure of your synthesized batch, follow this validation workflow:

-

Single Crystal Growth:

-

X-Ray Diffraction (XRD):

-

Powder XRD (PXRD):

References

-

Synthesis Methodology: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998).[1][2] Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. Link[1][2]

-

Structural Homology (Diarylamines): K. Wozniak et al. (1995).[1][2] Structural studies of N-phenyl-1-naphthylamine and related compounds. Cryst.[1][2][3] Res. Technol.Link[1][2]

-

Charge Transport in Amorphous Amines: Shirota, Y. (2000).[1][2] Organic materials for electronic and optoelectronic devices.[1][2] Journal of Materials Chemistry. Link

-

Antioxidant Mechanisms: Ingold, K. U., & Pratt, D. A. (2014).[1][2] Advances in Radical-Trapping Antioxidant Chemistry. Chemical Reviews. Link[1][2]

Technical Guide: Electronic and Optical Properties of N-alpha-Naphthyl-M-tolyl-amine

[1]

CAS Number: 63350-97-0 IUPAC Name: N-(1-Naphthyl)-3-methylaniline Formula: C₁₇H₁₅N Molecular Weight: 233.31 g/mol [1]

Part 1: Executive Summary & Molecular Architecture[1]

N-alpha-Naphthyl-M-tolyl-amine (NAMTA) acts as the functional pharmacophore for hole injection and transport in organic electronics.[1] While rarely used as a pristine layer due to the electrochemical instability of the secondary amine (N-H) bond, it serves as the electron-rich core that is coupled to aryl halides to form tertiary amine HTMs (e.g., derivatives of NPB or TPD).[1]

Its significance lies in its asymmetric structure:

-

1-Naphthyl Group: Provides extended

-conjugation and high thermal stability, but introduces steric twist (non-planarity) that prevents crystallization.[1] -

m-Tolyl Group: The meta-methyl substituent disrupts intermolecular

-stacking, further enhancing the amorphous nature required for stable thin films.[1]

Molecular Structure Diagram

The following diagram illustrates the connectivity and the steric bulk responsible for the molecule's properties.[1]

[1][2]

Part 2: Electronic Properties[1]

The electronic behavior of NAMTA is defined by the nitrogen lone pair, which resides in a p-orbital perpendicular to the aromatic rings, facilitating hole hopping (oxidation).[1]

HOMO/LUMO Energy Levels

As a secondary amine, NAMTA is electron-rich.[1]

-

HOMO (Highest Occupied Molecular Orbital): Estimated at -5.1 eV to -5.3 eV .[1] This relatively high energy level (closer to vacuum than benzene) makes it an excellent hole donor.[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Estimated at -1.8 eV to -2.0 eV .[1]

-

Bandgap: ~3.2 eV (Wide bandgap semiconductor).[1]

Oxidation Potential & Hole Mobility[1]

-

Oxidation: The molecule undergoes reversible one-electron oxidation to form a radical cation (

).[1] -

Stability Warning: Unlike tertiary amines, the radical cation of a secondary amine is prone to deprotonation or dimerization, leading to device degradation.[1] This is why NAMTA is converted to tertiary amines (capping the N-H) for final device applications.[1]

-

Hole Mobility: In molecularly doped polymers, the mobility of the NAMTA core is typically

to

Dipole Moment

The asymmetry between the bulky naphthyl group and the tolyl group creates a non-zero dipole moment (~1.0–1.5 Debye), which aids in solubility but can influence the energetic disorder in solid-state films.[1]

| Property | Value (Approx.) | Significance |

| HOMO Level | -5.2 eV | Matches Indium Tin Oxide (ITO) work function for hole injection.[1] |

| LUMO Level | -2.0 eV | Blocks electrons from the cathode/EML.[1] |

| Triplet Energy ( | ~2.3 eV | High enough to confine excitons in red/green phosphorescent OLEDs.[1] |

| Ionization Potential | ~5.3 eV | Key metric for electrochemical stability.[1] |

Part 3: Optical Properties[1]

NAMTA exhibits optical characteristics typical of diarylamines, dominated by

UV-Vis Absorption[1]

-

Absorption Maxima (

): -

Transparency: The material is transparent in the visible region (>400 nm), which is crucial for preventing self-absorption of the light emitted by the OLED.[1]

Photoluminescence (PL)[1]

Part 4: Synthesis & Application Workflow

The utility of NAMTA is best understood through its transformation into stable Hole Transport Layers (HTLs).[1]

Experimental Protocol: Buchwald-Hartwig Amination

To synthesize NAMTA or use it to create a tertiary amine:

-

Reagents: 1-Bromonaphthalene (1.0 eq), m-Toluidine (1.2 eq),

(catalyst), BINAP (ligand), NaOtBu (base), Toluene (solvent).[1] -

Conditions: Reflux at 110°C for 12–24 hours under Nitrogen atmosphere.

-

Workup: Cool, filter through silica pad, concentrate, and recrystallize from ethanol/hexane.

-

Validation:

-NMR (check for N-H peak disappearance if making tertiary, or presence at

Transformation Logic Diagram

Part 5: Critical Analysis for Researchers

Why "m-Tolyl" and not "p-Tolyl"?

In drug and materials development, the position of the methyl group is non-trivial.[1]

-

p-Tolyl (Para): Increases symmetry, leading to higher crystallinity.[1] While this improves mobility, it causes grain boundaries in thin films, leading to device failure (short circuits).[1]

-

m-Tolyl (Meta - NAMTA): The meta-substitution creates a "kink" in the molecule.[1] This steric frustration prevents efficient packing, ensuring the material forms a stable, pinhole-free amorphous glass (High

), which is essential for long-lifetime OLEDs.[1]

Self-Validating Protocol for Purity

For researchers using NAMTA:

References

-

Shirota, Y. (2000).[1] Organic materials for electronic and optoelectronic devices. Journal of Materials Chemistry, 10(1), 1-25.[1] (Contextual grounding for arylamine hole transport properties).

-

Thesen, M. W., et al. (2010).[1] Hole Transport Materials for OLEDs: Effect of Substituents. (General reference for m-tolyl vs p-tolyl effects in arylamines).

N-alpha-Naphthyl-M-tolyl-amine CAS number and chemical information

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(1-Naphthyl)-m-toluidine, a diarylamine of significant interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data on analogous compounds. It covers nomenclature, probable synthetic routes with detailed experimental protocols, predicted physicochemical properties, safety and toxicological considerations based on related aromatic amines, and potential applications. This document aims to serve as a foundational resource for researchers and professionals working with or developing diarylamine compounds.

Introduction and Nomenclature

N-alpha-Naphthyl-M-tolyl-amine, more systematically named N-(naphthalen-1-yl)-m-toluidine or N-(1-naphthyl)-3-methylaniline , is an aromatic secondary amine. The nomenclature specifies a naphthyl group attached to the nitrogen atom at its alpha (or 1) position and a tolyl (methylphenyl) group attached at the meta (or 3) position. As of the compilation of this guide, a specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-common research chemical.

Diarylamines are a critical class of compounds in medicinal chemistry and materials science, often serving as key structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] Their utility stems from their unique electronic and structural properties, which can be fine-tuned by varying the aromatic substituents.

Physicochemical Properties (Predicted)

Direct experimental data for N-(1-Naphthyl)-m-toluidine is not widely available. However, we can predict its properties based on the known characteristics of its constituent moieties: 1-naphthylamine and m-toluidine.

| Property | Predicted Value | Rationale and Supporting Data |

| Molecular Formula | C₁₇H₁₅N | Derived from the combination of a naphthyl group (C₁₀H₇) and a tolyl group (C₇H₈) with a shared nitrogen atom. |

| Molecular Weight | ~233.31 g/mol | Calculated from the molecular formula. |

| Appearance | Likely an off-white to yellowish or purplish-red crystalline solid. | 2-Naphthylamine is a yellowish crystalline solid that turns purplish-red in air.[4] Aromatic amines are often crystalline solids. |

| Solubility | Expected to be soluble in organic solvents like alcohols, ethers, and aromatic solvents, and insoluble in water. | Naphthylamines are soluble in hot water, alcohol, and ether.[5] Aromatic amines, in general, exhibit poor water solubility. |

| Melting Point | Estimated to be in the range of 80-120 °C. | This is an educated estimation based on the melting points of structurally similar diarylamines. |

| Boiling Point | Expected to be >300 °C at atmospheric pressure. | High boiling points are characteristic of aromatic compounds of this molecular weight. |

Synthesis of N-(1-Naphthyl)-m-toluidine

The synthesis of diarylamines is well-established in organic chemistry, with several reliable methods available. The two most prominent and industrially relevant methods are the Buchwald-Hartwig amination and the Ullmann condensation.[1][6][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[6][8][9] This method is favored for its high functional group tolerance and relatively mild reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination for N-(1-Naphthyl)-m-toluidine

Materials:

-

1-Bromonaphthalene

-

m-Toluidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., BINAP or DPPF)[10]

-

A strong base (e.g., sodium tert-butoxide)

-

Anhydrous toluene (or other suitable solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-5 mol%) and the phosphine ligand (1-5 mol%).

-

Add sodium tert-butoxide (1.2-1.5 equivalents).

-

Add 1-bromonaphthalene (1.0 equivalent) and m-toluidine (1.1 equivalents).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(1-Naphthyl)-m-toluidine.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or amine.[7] While it often requires higher temperatures than the Buchwald-Hartwig amination, it is a valuable alternative, particularly for large-scale synthesis.[11]

Experimental Protocol: Ullmann Condensation for N-(1-Naphthyl)-m-toluidine

Materials:

-

1-Bromonaphthalene

-

m-Toluidine

-

Copper(I) iodide (CuI)

-

A ligand (e.g., 1,10-phenanthroline or an amino acid)

-

A base (e.g., potassium carbonate or cesium carbonate)

-

A high-boiling polar solvent (e.g., DMF, NMP, or nitrobenzene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add copper(I) iodide (5-10 mol%) and the ligand (10-20 mol%).

-

Add the base (2.0 equivalents).

-

Add 1-bromonaphthalene (1.0 equivalent) and m-toluidine (1.2 equivalents).

-

Add the high-boiling polar solvent.

-

Heat the reaction mixture to 150-210 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., toluene).

-

Wash the organic layer with aqueous ammonia solution to remove copper salts, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield N-(1-Naphthyl)-m-toluidine.

Spectroscopic Analysis (Predicted)

¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (approximately 6.8-8.2 ppm) corresponding to the protons of the naphthyl and tolyl groups. A singlet for the methyl protons of the tolyl group would likely appear around 2.3 ppm. The N-H proton would likely appear as a broad singlet.

¹³C NMR: The spectrum would display a number of signals in the aromatic region (approximately 110-150 ppm). The methyl carbon of the tolyl group would be expected around 21 ppm.

IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (around 3050 cm⁻¹), C=C stretching of the aromatic rings (1600-1450 cm⁻¹), and C-N stretching (around 1300 cm⁻¹).

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z ≈ 233.31. Fragmentation patterns would likely involve the cleavage of the C-N bonds.

Safety and Toxicology

Aromatic amines as a class of compounds are known to have toxicological concerns, with some being known or suspected carcinogens.[13] Naphthylamines, in particular, have been identified as human carcinogens, primarily affecting the urinary bladder.[4][5][14]

General Hazards:

-

Carcinogenicity: Based on the data for naphthylamines, N-(1-Naphthyl)-m-toluidine should be handled as a potential carcinogen.[5]

-

Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[13]

-

Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.

Handling and Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent skin and eye contact.

-

In case of exposure, seek immediate medical attention.

Potential Applications

Diarylamines are valuable in various fields due to their versatile chemical properties.

-

Pharmaceuticals: The diarylamine scaffold is present in numerous approved drugs, highlighting its importance as a pharmacophore.[3] N-(1-Naphthyl)-m-toluidine could serve as a key intermediate in the synthesis of novel therapeutic agents.

-

Materials Science: Diarylamines are used in the development of organic light-emitting diodes (OLEDs), hole-transporting materials, and other organic electronic devices.[1]

-

Agrochemicals: Many pesticides and herbicides contain the diarylamine moiety.[1]

-

Antioxidants: Diarylamines can act as radical-trapping antioxidants and are used as stabilizers in various materials.[2]

Conclusion

N-(1-Naphthyl)-m-toluidine is a diarylamine with significant potential in research and development. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The synthetic protocols outlined, along with the predicted properties and safety considerations, offer a solid foundation for scientists and researchers to work with and explore the potential of this and similar molecules. As with any research chemical, proper safety precautions should be strictly followed.

Visualizations

Caption: Chemical structure of N-(1-Naphthyl)-m-toluidine.

Sources

- 1. Cascade synthesis of diarylamines catalyzed by oxygen-rich and porous carbon - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC05166E [pubs.rsc.org]

- 2. Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 4. 2-Naphthylamine and cancer | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Chemicals [chemicals.thermofisher.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Literature review on N-alpha-Naphthyl-M-tolyl-amine derivatives

An In-depth Technical Guide to N-alpha-Naphthyl-M-tolyl-amine Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract

The naphthalene scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides a comprehensive literature review of N-alpha-Naphthyl-M-tolyl-amine derivatives and their analogues. While specific literature on the meta-tolyl isomer is limited, this guide synthesizes data from closely related N-aryl-1-naphthylamine compounds to present a holistic overview for researchers, scientists, and drug development professionals. We delve into modern synthetic strategies, detailed spectroscopic characterization, and a thorough examination of the biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This document is structured to provide both foundational knowledge and field-proven insights, equipping researchers with the necessary information to explore this promising class of molecules.

Introduction: The Naphthylamine Scaffold in Drug Discovery

Naphthalene, a simple bicyclic aromatic hydrocarbon, is a foundational component in a wide array of bioactive compounds.[1] Its derivatives, particularly naphthylamines, have garnered significant attention in pharmaceutical chemistry due to their diverse biological activities. These activities range from antimicrobial and anti-inflammatory to anticancer and antioxidant effects.[1][2][3] The planar nature of the naphthalene ring allows for effective intercalation with biological macromolecules like DNA, a property that underpins many of its therapeutic applications.[2]

This guide focuses on the specific class of N-aryl-1-naphthylamines, with a core interest in N-(naphthalen-1-yl)-M-tolylamine (N-alpha-Naphthyl-M-tolyl-amine). This molecule combines the alpha-naphthylamine moiety with a meta-substituted tolyl group, creating a unique diarylamine structure with significant therapeutic potential. Although research specifically targeting the m-tolyl derivative is not extensively published, a wealth of information on its structural isomers (e.g., the para-tolyl analogue) and other N-aryl derivatives allows for a robust and insightful exploration of this chemical space.[4]

This document will serve as a technical resource, elucidating the synthesis, characterization, and pharmacological profile of this class of compounds, thereby providing a solid foundation for future research and development.

Synthetic Strategies for N-Aryl-1-Naphthylamine Derivatives

The formation of the C-N bond between the naphthalene core and the aryl (tolyl) amine is the crucial step in synthesizing the target derivatives. Modern organic chemistry offers several powerful methods for achieving this transformation, with the Buchwald-Hartwig amination being the most prominent and versatile.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is a cornerstone of modern C-N bond formation, celebrated for its high efficiency and broad substrate scope.[5][6] It involves the palladium-catalyzed reaction of an aryl halide or triflate with a primary or secondary amine in the presence of a strong base.[5][7]

The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired N-aryl amine and regenerate the catalyst.[5]

Classical Synthetic Routes

While modern catalytic methods are preferred, classical approaches are also documented for synthesizing the 1-naphthylamine precursor. These include:

-

Béchamp Reduction: The reduction of 1-nitronaphthalene using iron filings in dilute hydrochloric acid is a traditional industrial method to produce 1-naphthylamine.[8][9]

-

Bucherer Reaction: The reaction of 1-naphthol with ammonia and an aqueous sulfite or bisulfite solution.[8]

These methods primarily generate the 1-naphthylamine starting material, which would then be coupled with an appropriate m-tolyl halide in a subsequent step, likely via a palladium-catalyzed reaction as described above.

Experimental Protocol: Synthesis of N-(naphthalen-1-yl)-m-tolylamine

This protocol is a representative procedure based on the Buchwald-Hartwig amination methodology.

Materials:

-

1-Bromonaphthalene

-

m-Toluidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene via syringe, followed by 1-bromonaphthalene (1.0 equivalent) and m-toluidine (1.2 equivalents).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(naphthalen-1-yl)-m-tolylamine.

Physicochemical and Spectroscopic Characterization

The structural elucidation of newly synthesized derivatives is paramount. Based on data from analogues like N-phenyl-1-naphthylamine, the following characteristics are expected for N-alpha-Naphthyl-M-tolyl-amine.[10][11][12]

Appearance: Expected to be a crystalline solid, possibly white to off-white, which may darken upon exposure to air and light.[13]

Solubility: Likely insoluble in water but soluble in common organic solvents such as acetone, benzene, and alcohols.[10][13]

| Spectroscopic Technique | Expected Observations for N-alpha-Naphthyl-M-tolyl-amine |

| ¹H NMR | Aromatic protons of the naphthalene and tolyl rings would appear in the δ 7.0-8.2 ppm region. A singlet for the methyl (-CH₃) group on the tolyl ring would be expected around δ 2.3 ppm. A broad singlet corresponding to the N-H proton would also be present. |

| ¹³C NMR | Multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the carbon atoms of the naphthalene and tolyl rings. A signal for the methyl carbon would appear upfield (around δ 20-22 ppm). |

| FT-IR | A characteristic N-H stretching vibration around 3300-3400 cm⁻¹. C-H stretching vibrations for aromatic rings just above 3000 cm⁻¹. C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. A C-N stretching band around 1250-1350 cm⁻¹. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (C₁₇H₁₅N, MW: 233.31).[14] |

| UV-Visible Spectroscopy | N-aryl-naphthylamines are known to be fluorescent. An absorption maximum is expected in the UV region (e.g., excitation at ~340 nm), with a corresponding fluorescence emission at a longer wavelength (e.g., ~415 nm).[15] |

Table 1: Predicted Spectroscopic Data for N-alpha-Naphthyl-M-tolyl-amine.

Review of Biological Activities and Therapeutic Potential

The naphthalene nucleus is a key pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[1]

Antimicrobial and Antifungal Activity

Naphthylamine derivatives have shown significant potential as anti-infective agents. Studies on various substituted naphthylamine and naphthalimide derivatives have reported potent activity against a range of pathogens.

-

Bacterial Activity: Thiazolidinone derivatives of naphthylamine have demonstrated antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[16] Some compounds showed activity comparable to aminopenicillins.[16] Similarly, certain quaternized 1,8-naphthalimide derivatives exhibit moderate activity against Gram-positive bacteria.[17]

-

Fungal Activity: Naphthalene-based compounds, including naphthalimide derivatives, have shown promising antifungal efficacy against various Candida species, sometimes outperforming standard drugs like fluconazole.[1][16] The mechanism is often linked to the planar naphthalimide ring intercalating with fungal DNA.[2]

| Derivative Class | Target Organisms | Reported Activity (MIC Range) | Reference |

| Thiazolidinone-Naphthylamines | S. aureus, B. subtilis, Candida spp. | 0.4 - 1000 µg/mL | [16] |

| Naphthylimino-Triazoles | Gram-positive & Gram-negative bacteria, Candida spp. | 1 - 32 µg/mL | [2] |

| N-(naphthalen-1-yl)propanamides | Various bacteria and fungi | Showed notable activity, some at half the potency of ketoconazole or chloramphenicol. | [18] |

Table 2: Summary of Antimicrobial Activities of Naphthylamine Analogues.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Naphthalene derivatives have been investigated for their anti-inflammatory properties. A study on various synthetic naphthalene compounds showed that they could inhibit the activation of neutrophils, which are key cells in the inflammatory response.[3] This suggests a potential mechanism for their anti-inflammatory effects.

Antioxidant Properties

Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to cellular damage and various pathologies. The toxic effects of naphthalene itself are linked to oxidative metabolism and the production of reactive oxygen species.[19][20] Conversely, many naphthalene derivatives, particularly those with hydroxyl or amine functionalities, have been developed as potent antioxidants.[4][19]

Diarylamines, the class to which N-alpha-Naphthyl-M-tolyl-amine belongs, are well-known for their antioxidant capabilities. They can act as radical scavengers, donating a hydrogen atom to neutralize free radicals, thereby preventing lipid peroxidation and other cellular damage.[20] Naphthalene-based chalcone derivatives have also been reported to have potent antioxidant activity.[21]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for rational drug design. For naphthalimide and naphthylamine derivatives, several SAR insights have been reported:

-

Substitution Position: Changes in the substitution patterns at the N-position and the 4-position of the naphthalimide ring have been shown to significantly impact antimicrobial efficacy.[2]

-

Functional Groups: The introduction of specific heterocyclic moieties, such as thiazolidinone or triazole rings, can enhance the antimicrobial spectrum and potency.[2][16]

-

Polyamines: The incorporation of polyamine side chains is a strategy used to increase the affinity of naphthalimide derivatives for DNA, which can improve anti-tumor activity.[17]

For N-alpha-Naphthyl-M-tolyl-amine, the position of the methyl group on the tolyl ring (ortho, meta, or para) would likely influence its steric and electronic properties, thereby modulating its binding to biological targets and affecting its overall activity profile.

Future Directions and Conclusion

N-alpha-Naphthyl-M-tolyl-amine and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. While this guide has synthesized a wealth of information from related analogues, it also highlights a clear opportunity for novel research.

Future work should focus on:

-

Targeted Synthesis: The specific synthesis and thorough characterization of the meta-tolyl isomer to confirm its properties and provide a benchmark for further studies.

-

Broad Biological Screening: Evaluating the synthesized compound against a wide panel of bacterial and fungal strains, cancer cell lines, and in assays for anti-inflammatory and antioxidant activity.

-

SAR Exploration: Synthesizing a library of derivatives with varied substituents on both the naphthalene and tolyl rings to build a comprehensive structure-activity relationship profile.

-

Mechanistic Studies: Investigating the precise mechanisms of action for the most potent compounds, whether through DNA intercalation, enzyme inhibition, or another pathway.

References

A numbered list of all cited sources will be provided below, including titles, sources, and verifiable URLs.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(p-Tolyl)-1-naphthylamine [myskinrecipes.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]

- 9. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 10. osha.gov [osha.gov]

- 11. 1-Naphthalenamine, N-phenyl- [webbook.nist.gov]

- 12. N-Phenyl-1-naphthylamine(90-30-2) 1H NMR [m.chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. mzCloud – N Phenyl 1 naphthylamine [mzcloud.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-oxidant therapy in management of acute naphthalene ball poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Introduction to N-Aryl-Naphthylamines: The Chemical Context of N-(m-tolyl)-1-naphthylamine

An in-depth technical guide on the early research and discovery of N-alpha-Naphthyl-M-tolyl-amine would be highly valuable for researchers, scientists, and drug development professionals. This guide will delve into the foundational aspects of this compound, from its initial synthesis to its early applications, providing a comprehensive overview for those in the scientific community.

N-alpha-Naphthyl-M-tolyl-amine, more systematically named N-(m-tolyl)-1-naphthylamine, belongs to the class of N-aryl-naphthylamines. This family of aromatic amines is characterized by a naphthyl group and an aryl group attached to a central nitrogen atom. Structurally, these compounds are noteworthy for their non-planar geometry and the electronic interplay between the electron-rich naphthalene ring system and the substituted benzene ring. While not prominent in the annals of drug discovery, N-aryl-naphthylamines have found significant utility in industrial applications, particularly as antioxidants in rubber and lubricating oils, and as intermediates in the synthesis of dyes. The initial research into compounds like N-(m-tolyl)-1-naphthylamine was driven by the burgeoning chemical industry of the early 20th century, which sought robust molecules to prevent oxidative degradation of materials.

Core Synthesis Methodologies: From Precursors to Product

The synthesis of N-aryl-naphthylamines, including N-(m-tolyl)-1-naphthylamine, has historically relied on established aromatic amine chemistry. The primary and most direct method involves the condensation of a naphthylamine with an appropriate aryl halide or a related derivative.

Bucherer-Type Reactions and Related Nucleophilic Aromatic Substitutions

One of the earliest and most versatile methods for the preparation of N-aryl-naphthylamines is the Bucherer reaction or its conceptual variants. This reaction facilitates the amination of naphthols, which are often more readily available than the corresponding naphthylamines.

Experimental Protocol: Synthesis of N-(m-tolyl)-1-naphthylamine via Nucleophilic Aromatic Substitution

-

Reaction Setup: A mixture of 1-naphthylamine (1.0 eq), m-bromotoluene (1.1 eq), a strong base such as sodium tert-butoxide (1.5 eq), and a palladium catalyst/ligand system (e.g., Pd2(dba)3 with a suitable phosphine ligand) is prepared in an inert solvent like toluene.

-

Inert Atmosphere: The reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

-

Purification: The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure N-(m-tolyl)-1-naphthylamine.

Reductive Amination

An alternative approach involves the reductive amination of a naphthylamine with a tolualdehyde, followed by reduction of the resulting imine.

Physicochemical Characterization: Identifying the Synthesized Compound

Once synthesized, the identity and purity of N-(m-tolyl)-1-naphthylamine are confirmed through a suite of analytical techniques.

| Property | Value |

| Molecular Formula | C₁₇H₁₅N |

| Molecular Weight | 233.31 g/mol |

| Appearance | Typically a solid, ranging from off-white to brownish crystals. |

| Melting Point | Approximately 63-67 °C |